molecular formula C16H12FNO5 B5639479 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate

Cat. No. B5639479
M. Wt: 317.27 g/mol
InChI Key: AQXJXXQMCZYVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of complex molecules such as "2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate" often involves multistep reactions, starting from simple precursors. While specific synthesis pathways for this compound were not directly found, similar compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate and its derivatives have been synthesized through reactions involving chlorophenacyl bromide with carboxylic acids, suggesting possible analogous methods for our compound of interest (Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate" has been detailed through spectroscopic and computational studies, which include FT-IR, NMR, and X-ray diffraction analyses. These studies provide insights into the geometrical parameters, vibrational frequencies, and electronic properties of such compounds, which are essential for understanding their reactivity and interactions (Kumar et al., 2014).

Chemical Reactions and Properties

The presence of both nitro and ester functional groups in compounds similar to our compound of interest suggests a range of possible chemical reactions, including reduction, nucleophilic substitution, and condensation reactions. These functional groups significantly influence the molecule's reactivity towards different reagents and conditions, thereby affecting the synthesis of heterocyclic compounds and other complex organic molecules (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for its application in different fields. These properties are often determined experimentally through techniques like X-ray crystallography. The crystal and molecular structure of related compounds provides valuable information on the intermolecular interactions and stability of such molecules (Polyakova et al., 2011).

Chemical Properties Analysis

The chemical properties of "2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate" can be inferred from studies on similar compounds. The electronic properties, such as HOMO-LUMO gap, dipole moment, and hyperpolarizability, play a significant role in determining the reactivity and potential applications of the compound. Computational methods, including density functional theory (DFT), provide insights into these properties, which are critical for designing molecules with desired reactivities and functions (Kumar et al., 2014).

properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO5/c1-10-2-3-12(8-14(10)18(21)22)15(19)9-23-16(20)11-4-6-13(17)7-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXJXXQMCZYVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.